molecular formula C24H26FN7O B2369936 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1207019-38-2

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2369936
CAS No.: 1207019-38-2
M. Wt: 447.518
InChI Key: NJCRPUJJTGZXCI-UHFFFAOYSA-N
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Description

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C24H26FN7O and its molecular weight is 447.518. The purity is usually 95%.
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Properties

IUPAC Name

2-[[6-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN7O/c1-17-6-8-18(9-7-17)32-23-19(16-27-32)22(26-10-15-33)28-24(29-23)31-13-11-30(12-14-31)21-5-3-2-4-20(21)25/h2-9,16,33H,10-15H2,1H3,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRPUJJTGZXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been studied for its effects on:

  • Serotonin Receptors : The piperazine moiety is known to interact with various serotonin receptors, which may influence mood and anxiety levels.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that some exhibited IC90 values against Mycobacterium tuberculosis ranging from 3.73 to 40.32 μM . This suggests potential utility in treating infectious diseases.

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of compounds related to This compound :

  • Anti-Tubercular Agents : A series of pyrazolo-pyrimidine derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds similar to our target showed promising results against Mycobacterium tuberculosis, indicating a need for further development .
  • Nucleoside Transport Inhibition : Studies on related compounds have shown that they can selectively inhibit equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleotide levels in cells . This inhibition could lead to enhanced efficacy of chemotherapeutic agents.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/IC90 ValuesReference
Anti-TubercularMycobacterium tuberculosis3.73 - 40.32 μM
Anticancer (Cell Line)Various Cancer Cell LinesVaries (specifics needed)
ENTs InhibitionHuman ENT1 and ENT2Selectivity Ratio

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